Hexacyclinic acid
Description
Discovery and Isolation from Microbial Sources
The story of hexacyclinic acid begins in the microbial world, a rich source of novel bioactive compounds. researchgate.netisomerase.com
This compound was first isolated from the bacterium Streptomyces cellulosae (strain S1013). gla.ac.ukcapes.gov.br The isolation of this novel metabolite was achieved through the "One Strain, Many Compounds" (OSMAC) approach, which involves varying cultivation conditions to induce the production of different secondary metabolites. capes.gov.brtum.deacs.org This strategy proved successful, leading to the identification and characterization of this compound. capes.gov.br The structure of the compound was elucidated using a combination of spectroscopic methods and confirmed by X-ray analysis. gla.ac.ukacs.org The absolute stereochemistry was determined using the advanced Mosher's ester methodology. gla.ac.ukacs.org
Significance in Complex Natural Product Research and Biosynthesis
The discovery of this compound has had a notable impact on the field of natural product research. Its structural complexity presents a significant challenge for total synthesis, a benchmark for the capabilities of modern organic chemistry. uni-hannover.degla.ac.uk Moreover, its structural similarity to other biologically active compounds, such as (-)-FR182877, has fueled interest in its potential therapeutic properties. uni-hannover.de
Feeding experiments using 13C-labeled precursors have revealed that the carbon skeleton of this compound is constructed from seven acetate (B1210297) and four propionate (B1217596) units, confirming its polyketide origin. gla.ac.ukacs.org Interestingly, these studies also showed that the tetrahydropyran (B127337) oxygen (O6) is derived from water rather than from the acetate or propionate building blocks, suggesting a vinylogous Prins reaction as a key step in its biosynthesis, in contrast to the hetero-Diels-Alder reaction proposed for the biosynthesis of (-)-FR182877. acs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H34O9 |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
(1R,2R,4S,7S,8R,9R,10S,11R,12S,13S,14R,17R,18R,19R)-8-acetyloxy-10,19-dihydroxy-1,9,18-trimethyl-15-oxo-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docos-5-ene-5-carboxylic acid |
InChI |
InChI=1S/C26H34O9/c1-9-21(28)18-14(22(9)33-11(3)27)7-13(23(29)30)12-8-15-19(17(12)18)20-24(31)34-16-5-6-25(15,4)35-26(20,32)10(16)2/h7,9-10,12,14-22,28,32H,5-6,8H2,1-4H3,(H,29,30)/t9-,10-,12-,14+,15-,16-,17+,18+,19-,20+,21-,22+,25-,26-/m1/s1 |
InChI Key |
OTGHTIDLDTWPFJ-ROQUJFDLSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]2[C@@H]([C@H]1OC(=O)C)C=C([C@@H]3[C@@H]2[C@H]4[C@@H](C3)[C@]5(CC[C@@H]6[C@H]([C@]([C@@H]4C(=O)O6)(O5)O)C)C)C(=O)O)O |
Canonical SMILES |
CC1C(C2C(C1OC(=O)C)C=C(C3C2C4C(C3)C5(CCC6C(C(C4C(=O)O6)(O5)O)C)C)C(=O)O)O |
Synonyms |
hexacyclinic acid |
Origin of Product |
United States |
Structural Elucidation and Absolute Stereochemical Assignment of Hexacyclinic Acid
Spectroscopic Analysis Techniques
The initial unveiling of hexacyclinic acid's structure was a result of a synergistic application of advanced spectroscopic techniques. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography was pivotal in piecing together the complex connectivity and relative stereochemistry of this natural product. capes.gov.br
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Determination
The foundational framework of this compound was meticulously mapped out using a suite of NMR experiments. These included one-dimensional ¹H and ¹³C NMR, along with two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy). uni-hannover.de This comprehensive NMR analysis allowed for the assignment of protons and carbons and established the connectivity within the molecule.
Unfortunately, a complete, publicly available data table of the ¹H and ¹³C NMR chemical shifts for this compound could not be located in the searched resources.
Table 1: ¹H and ¹³C NMR Data for this compound
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Data not publicly available | Data not publicly available | Data not publicly available |
X-ray Crystallography for Relative Configuration Elucidation
The relative stereochemistry of this compound was definitively established through single-crystal X-ray analysis. capes.gov.br This powerful technique provided a detailed three-dimensional model of the molecule, confirming the spatial arrangement of its numerous stereocenters. The insights gained from X-ray crystallography were crucial in corroborating the structural features deduced from NMR spectroscopy.
Specific crystallographic data, such as the crystal system, space group, and unit cell dimensions, were not found in the publicly available literature searched.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not publicly available |
| Space Group | Data not publicly available |
| Unit Cell Dimensions | Data not publicly available |
| a (Å) | Data not publicly available |
| b (Å) | Data not publicly available |
| c (Å) | Data not publicly available |
| α (°) | Data not publicly available |
| β (°) | Data not publicly available |
| γ (°) | Data not publicly available |
| Volume (ų) | Data not publicly available |
| Z | Data not publicly available |
Absolute Stereochemistry Determination Methodologies
While NMR and X-ray crystallography revealed the connectivity and relative stereochemistry, determining the absolute configuration of this compound required a specific chemical derivatization method.
Mosher's Ester Methodology in this compound Stereochemistry Elucidation
The absolute stereochemistry of this compound was successfully determined using the advanced Mosher's ester methodology. uni-hannover.de This technique involves the formation of diastereomeric esters with a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center in the two diastereomers, the absolute configuration of the alcohol can be deduced.
Detailed experimental results of the Mosher's ester analysis on this compound, including the specific Δδ values, are not detailed in the available public literature.
Characterization of the Hexacyclic Carbon Skeleton
The structure of this compound is defined by its unique and highly oxygenated hexacyclic carbon skeleton. acs.org This intricate framework consists of a 5/6/5 fused ring system, designated as rings A, B, and C. This tricyclic core is connected to a bridged tricycle, comprising rings D, E, and F. This latter part of the molecule also incorporates a cyclic hemiketal and a δ-lactone functionality, adding to its structural complexity. uni-hannover.de
Biosynthetic Pathway Investigations of Hexacyclinic Acid
Polyketide Origin Confirmation and Precursor Incorporation
Initial studies into the biosynthesis of hexacyclinic acid focused on verifying its origin as a polyketide, a class of secondary metabolites synthesized through the repeated condensation of simple carboxylic acid units. This was achieved through isotopic labeling experiments, a cornerstone technique for elucidating biosynthetic pathways.
The polyketide nature of this compound was definitively confirmed through feeding experiments using 13C-labeled precursors. uni-hannover.deresearchgate.net In these studies, the producing organism, Streptomyces cellulosae (strain S1013), was cultivated in media supplemented with either [1-13C]acetate or [1-13C]propionate. uni-hannover.de Subsequent analysis of the isolated this compound using 13C Nuclear Magnetic Resonance (NMR) spectroscopy revealed a distinct pattern of isotopic enrichment within the molecule's carbon skeleton.
The results of these labeling experiments demonstrated that the carbon framework of this compound is assembled from seven acetate (B1210297) units and four propionate (B1217596) units. uni-hannover.de This finding was crucial, as it not only confirmed its classification as a polyketide but also identified the fundamental building blocks utilized by the responsible enzyme, a modular type I polyketide synthase (PKS). uni-hannover.de
| Precursor | Number of Units Incorporated |
|---|---|
| Acetate | 7 |
| Propionate | 4 |
Proposed Biosynthetic Intermediates and Enzymatic Transformations
While the precise enzymatic machinery has not been fully characterized, a plausible biosynthetic pathway has been proposed based on the structure of this compound and biosynthetic precedents. uni-hannover.de It is hypothesized that a single, linear polyketide chain, assembled by the PKS from the acetate and propionate precursors, undergoes a series of complex cyclization reactions to form the final hexacyclic structure. uni-hannover.de
A key feature of the proposed pathway is a cascade of intramolecular reactions. It is suggested that an intramolecular Diels-Alder reaction is responsible for the formation of the fused A,B-ring system. uni-hannover.de20.210.105 This type of reaction is a powerful tool in nature for constructing six-membered rings with high stereocontrol. Following the formation of the A,B-rings, the construction of the C-ring is hypothesized to occur via a vinylogous Prins reaction. uni-hannover.de This proposed mechanism distinguishes the biosynthesis of this compound from that of the structurally similar compound (-)-FR182877, for which a hetero-Diels-Alder reaction is suggested for the formation of its C-ring. ic.ac.uk The subsequent formation of the D, E, and F rings likely involves further enzymatic transformations, including aldol (B89426) reactions, lactonization, and ketalization, to yield the final, complex architecture. uni-hannover.de
Challenges and Unelucidated Aspects of the Definitive Biosynthetic Pathway
Despite the progress made, the definitive biosynthetic pathway of this compound has not been fully elucidated, and several key questions remain unanswered. researchgate.net A major challenge lies in the fact that the complete biosynthetic gene cluster responsible for producing this compound has not yet been identified or characterized. Without this genetic information, it is difficult to identify and study the specific enzymes involved, including the modular polyketide synthase and any tailoring enzymes that catalyze the complex cyclizations.
The exact sequence of events and the enzymatic control over the stereochemistry of the molecule are also significant unelucidated aspects. uni-hannover.de this compound possesses a large number of stereocenters, and how the biosynthetic enzymes, particularly a potential Diels-Alderase, dictate the precise three-dimensional arrangement remains a critical open question. uni-hannover.de While a biosynthetic pathway involving Diels-Alder and Prins reactions has been proposed, definitive proof for the involvement of specific enzymes catalyzing these transformations is still elusive. uni-hannover.de Further research, potentially involving the identification and characterization of the biosynthetic gene cluster, is necessary to fully unravel the intricate enzymatic machinery responsible for the synthesis of this unique natural product.
Chemical Synthesis Strategies Towards Hexacyclinic Acid
Overview of Synthetic Challenges Posed by Hexacyclinic Acid's Intricate Architecture
This compound, isolated from Streptomyces cellulosae, presents a significant synthetic puzzle due to its unique and complex structure acs.orgacs.org. The molecule is characterized by a hexacyclic carbon skeleton, which includes a 5/6/5 fused A, B, and C-ring system connected to a bridged D, E, and F-ring tricycle gla.ac.ukgla.ac.uk. The sheer density of stereochemical information, with 14 stereocenters, requires exceptional levels of control in each bond-forming event to achieve the desired diastereomer nih.gov.
Key architectural features that pose significant hurdles include:
Multiple Fused Rings: The ABC tricyclic core, a cyclopentane-cyclohexane-cyclopentane system, features distinct ring fusion stereochemistry that must be precisely installed acs.org.
Dense Stereocenters: The correct relative and absolute stereochemistry of the 14 stereocenters must be established, a task that necessitates long and complex synthetic sequences with highly diastereoselective reactions nih.gov.
Structural Similarity to Congeners: this compound shares structural similarities with related natural products like (-)-FR182877, yet key stereochemical differences, particularly at the ring fusion sites, demand unique synthetic strategies rather than adaptation of existing routes acs.org.
These combined challenges have spurred the development of innovative synthetic methodologies and have made this compound a benchmark target for testing the limits of modern organic synthesis.
Progress in Total Synthesis Approaches (Strategic Planning and Unreported Complete Syntheses)
Despite the considerable interest and numerous research efforts from various groups, a complete total synthesis of this compound has not yet been reported acs.org. The primary strategic approach adopted by researchers involves a convergent synthesis, where the complex molecule is broken down into more manageable fragments, typically the ABC-ring system and the DEF-ring system, which are synthesized independently before a planned coupling reaction gla.ac.uk.
This fragment-based strategy allows for parallel development of synthetic routes to the key substructures, optimizing efficiency and allowing for more detailed investigation of the complex stereochemical challenges within each fragment. While several research groups have reported successful syntheses of these advanced fragments, the final hurdle of coupling these systems and completing the total synthesis remains an ongoing challenge in the field acs.orgnih.gov.
Advanced Fragment Synthesis Methodologies
The pursuit of this compound has led to the development of sophisticated strategies for the construction of its constituent ring systems. The synthesis of the ABC-ring fragment, in particular, has been a focal point of extensive research.
A, B, C-Ring System Synthesis Approaches
Constructing the 5/6/5 fused tricyclic core of this compound requires a sequence of stereocontrolled ring-forming reactions. Chemists have employed several powerful transformations to achieve this, including pericyclic reactions, tandem bond formations, and metathesis.
The intramolecular Diels-Alder (IMDA) reaction has proven to be a powerful tool for rapidly assembling the core structure of the ABC-ring system nih.gov. The research group of Markus Kalesse pioneered an approach where a selective Diels-Alder reaction was a key step in forming the initial carbon skeleton of the ABC-rings acs.orgnih.gov. This strategy leverages the predictable stereochemical outcome of the [4+2] cycloaddition to set multiple stereocenters in a single, efficient step nih.gov.
Similarly, the group led by Paul A. Clarke developed a distinct IMDA strategy where the B-ring was formed first through an intramolecular ester-tethered Diels-Alder cyclization nih.govnih.gov. This approach highlights the versatility of the IMDA reaction, allowing for different ring-closure sequences depending on the design of the acyclic precursor.
Following the initial construction of the AB-ring system, subsequent formation of the C-ring has been effectively addressed using tandem reaction sequences. The Kalesse group extensively studied a tandem intramolecular Michael-aldol reaction as a robust method for constructing the C-ring acs.orgnih.gov. This cascade process, where a Michael addition is followed by an intramolecular aldol (B89426) condensation, forms the final five-membered ring of the ABC fragment acs.org.
A key finding of this research was that the diastereoselectivity of the tandem reaction could be controlled by carefully selecting the reaction conditions, such as the base and solvent acs.orgresearchgate.net. This allowed for the selective formation of either the kinetic or the thermodynamic aldol product, providing access to different diastereomers of the cyclopentane C-ring, which are crucial building blocks for the natural product acs.org.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Diastereomeric Ratio (12a:12b:12c:12d) |
|---|---|---|---|---|---|
| 1 | LiHMDS | THF | -78 | 1 | 1:0:0:0 |
| 2 | NaHMDS | THF | -78 | 1 | 1:0:0:0 |
| 3 | KHMDS | THF | -78 | 1 | 1:0:0:0 |
| 4 | KHMDS | Toluene | -78 | 1 | 1:0:0:0 |
| 5 | DBU | CH2Cl2 | -20 | 24 | 0:1:0:0 |
| 6 | DBU | CH3CN | -20 | 24 | 0:1:0:0 |
| 7 | t-BuOK | THF | -78 | 1 | 0:0:1:0 |
| 8 | LDA | THF | -78 | 1 | 0:0:0:1 |
This table summarizes the study of diastereoselectivity in the tandem Michael-aldol reaction under various conditions for the construction of the C-ring of this compound. Data sourced from Organic Letters, 2006. acs.org
While the Diels-Alder and Michael-aldol reactions have been pivotal, other modern synthetic methods have also been applied. In the synthetic route developed by the Clarke research group, the A-ring was not formed by ring-closing metathesis (RCM), but rather by a samarium diiodide (SmI₂) mediated reductive 5-exo-trig cyclization nih.govnih.govresearchgate.net. In this key step, a samarium-ketyl radical adds onto a vinyl group to forge the five-membered A-ring onto the existing B-ring nih.gov.
However, the same synthetic sequence did employ olefin metathesis for the final closure of the C-ring, demonstrating the utility of this powerful carbon-carbon bond-forming reaction in the context of the this compound problem nih.govresearchgate.net. Ring-closing metathesis is a versatile strategy for the formation of various ring sizes and is a key reaction in modern organic synthesis wikipedia.orgorganic-chemistry.org. Although it was used for the C-ring in this specific approach, its potential application for forming other rings in the this compound core remains an area of strategic consideration for synthetic chemists.
Stereoselective Cyclization Methodologies for ABC Fragments
The synthesis of the ABC tricyclic core of this compound has been approached through a sequence of stereoselective cyclization reactions, each meticulously chosen to establish the requisite stereochemistry of this fragment. Key strategies include an intramolecular Diels-Alder reaction to form the B-ring, a samarium(II) iodide-mediated reductive cyclization for the A-ring, and an olefin metathesis reaction for the closure of the C-ring.
An intramolecular ester-tethered Diels-Alder reaction has been effectively utilized to construct the B-ring of the ABC fragment. mdpi.com This type of reaction is known for its ability to form multiple stereocenters in a single step with a high degree of stereocontrol, largely dictated by the geometry of the transition state. organicreactions.orgrsc.org The intramolecular nature of the reaction often leads to enhanced reaction rates and pronounced regio- and stereoselectivity due to the reduced entropic barrier compared to its intermolecular counterpart. organicreactions.org In the synthesis of the this compound ABC-ring system, the Diels-Alder reaction sets crucial stereochemistry that directs subsequent transformations.
Following the formation of the B-ring, the A-ring is annexed via a Samarium(II) iodide (SmI2)-mediated reductive 5-exo-trig cyclization. mdpi.com This radical cyclization proceeds through a samarium-ketyl radical intermediate which then adds to a vinyl group. mdpi.com The stereochemical outcome of such cyclizations can often be rationalized using models such as the Beckwith-Houk model, which considers the chair-like transition state of the forming cyclopentane ring. nih.gov Free-radical-mediated 5-exo-trig cyclizations of chiral 3-silylhepta-1,6-dienes have been shown to provide exclusively the trans-cis cyclopentanes in good yields, demonstrating the high degree of stereocontrol achievable with this methodology. nih.gov In the context of this compound, this step is critical for establishing the stereocenters of the A-ring with high diastereoselectivity.
The final step in securing the ABC tricyclic system involves the closure of the C-ring using olefin metathesis. mdpi.com Ring-closing metathesis (RCM) is a powerful and versatile method for the formation of various ring sizes, including the medium-sized rings often found in complex natural products. masterorganicchemistry.comnih.gov The reaction is catalyzed by ruthenium or molybdenum complexes and is valued for its functional group tolerance. nih.govorganic-chemistry.org While enyne metathesis was explored in a model system and resulted in a more functionalized five-membered C-ring, it led to an undesired six-membered ring in the actual system, highlighting the subtleties of substrate control in these reactions. mdpi.com
| Reaction Type | Ring Formed | Key Features |
| Intramolecular Diels-Alder | B-ring | High stereocontrol, formation of multiple stereocenters. mdpi.comorganicreactions.org |
| SmI2-mediated 5-exo-trig cyclization | A-ring | Diastereoselective formation of the cyclopentane ring. mdpi.comnih.gov |
| Olefin Metathesis | C-ring | Versatile ring-closing strategy for medium-sized rings. mdpi.commasterorganicchemistry.com |
D, E, F-Ring System Synthesis Approaches
The synthesis of the DEF-ring system of this compound has necessitated the development of novel strategies to construct its unique nine-membered carbocyclic core and subsequent transannular cyclizations to form the intricate tricyclic structure.
A key transformation in the synthesis of the DEF-ring system is an intramolecular Palladium(0)-catalyzed allylic substitution reaction. This reaction is instrumental in the formation of the nine-membered carbocycle that serves as the precursor to the DEF tricycle. The intramolecular nature of this Tsuji-Trost reaction, involving an enol and an allylic alcohol, is a crucial step in assembling the challenging medium-sized ring.
Following the construction of the nine-membered ring, a novel transannular iodocyclization reaction is employed to forge the DF-ring system. This reaction, utilizing acetyl hypoiodite, proceeds by an electrophilic attack of iodine on one of the double bonds of the nine-membered ring, followed by the nucleophilic attack of another intramolecular double bond to form the bicyclic system. This key step simultaneously establishes the D and F rings of the DEF fragment with a high degree of stereocontrol.
The synthesis of the nine-membered ring precursor for the DEF fragment of this compound has been a significant challenge. Various approaches have been explored to overcome the unfavorable enthalpic and entropic factors associated with the formation of medium-sized rings. The construction of such rings often requires strategies that either constrain the acyclic precursor to favor cyclization or employ reactions that are particularly efficient at forming these challenging structures. Ring-expansion and ring-contraction strategies, as well as direct cyclization of acyclic precursors, are common tactics. The successful construction of the nine-membered ring is a critical milestone en route to the complete DEF-ring system.
C, D, E, F-Ring System and Tricycle Synthesis
The synthesis of the larger CDEF tetracyclic system builds upon the strategies developed for the individual ring fragments and introduces new challenges in controlling stereochemistry and reactivity across a more complex scaffold.
A key strategy for the construction of the nine-membered ring within the CDEF system involves a Michael addition followed by an elimination sequence. This method has proven effective for the formation of the challenging medium-sized carbocycle. The Michael addition sets up the necessary connectivity, and the subsequent elimination reaction drives the formation of the desired ring system. This sequence has been a cornerstone in the successful synthesis of the CDF ring system of this compound.
Key Synthetic Methodologies and Reactions Applicable to this compound Synthesis
The synthesis of a molecule as complex as this compound relies on a broad toolkit of advanced organic reactions. The control of stereochemistry, the assembly of the polyketide backbone, and the formation of multiple carbocyclic rings are overarching challenges that have been addressed with a variety of innovative methods.
Achieving the correct relative and absolute stereochemistry is paramount in the synthesis of this compound. Diastereoselective reactions, where one diastereomer is preferentially formed over others, are essential for constructing the multiple stereocenters within the molecule. researchgate.net Control is typically achieved by exploiting the existing stereocenters in a substrate to direct the approach of a reagent to a prochiral center, a process known as substrate control. uwindsor.ca
Several key diastereoselective reactions have been employed in the synthesis of fragments of this compound:
Michael Addition: In studies toward the ABC ring system, the diastereoselectivity of an intermolecular Michael addition was found to be dramatically influenced by the solvent. nih.gov This highlights how reaction conditions can be tuned to favor the desired stereochemical outcome.
Reduction of Ketones: The diastereoselective reduction of a ketone at the C16 position of a synthetic intermediate was successfully achieved using lithium aluminum hydride (LiAlH₄), demonstrating control over the formation of a new hydroxyl-bearing stereocenter. nih.gov
Aldol Reactions: The aldol reaction is a powerful tool for C-C bond formation that creates up to two new stereocenters. ddugu.ac.in Chiral auxiliaries, which are enantiomerically pure compounds temporarily attached to the substrate, can be used to direct the stereochemical course of aldol reactions to produce a single desired diastereomer. du.ac.inyork.ac.uk
Asymmetric synthesis, which aims to produce a chiral compound in an enantiomerically pure form, is the ultimate goal. uwindsor.ca The primary strategies include:
Chiral Pool Synthesis: Utilizing readily available, enantiopure starting materials from nature, such as amino acids or carbohydrates. ddugu.ac.in
Chiral Auxiliaries: As mentioned, these are temporarily incorporated to direct stereoselective transformations and are subsequently removed. du.ac.in
Asymmetric Catalysis: Using a chiral catalyst to convert a prochiral substrate into a chiral product. This is often the most efficient method as only a small amount of the chiral catalyst is needed. ethz.ch
The table below summarizes the effect of solvent polarity on the diastereoselectivity of a key Michael addition step in the synthesis of the ABC ring system.
| Solvent | Polarity | Diastereomeric Ratio (d.r.) |
| Toluene | Low | 1:2.5 |
| Dichloromethane | Medium | 1.8:1 |
| Acetonitrile | High | >20:1 |
| Data derived from studies on the influence of solvent on diastereoselectivity. nih.gov |
This compound is a member of the polyketide family, a large class of natural products biosynthesized from the repeated condensation of simple carboxylic acid units, similar to fatty acid synthesis. nih.govnih.gov The laboratory synthesis of such complex polyketides often draws inspiration from their biosynthetic pathways but relies on distinct chemical transformations.
Key characteristics of polyketide synthesis include:
Iterative Assembly: The carbon skeleton is built by sequentially adding two- or three-carbon units. youtube.com
Control of Oxidation State: The carbonyl groups introduced during each condensation can be selectively reduced, dehydrated, and reduced again to varying degrees, leading to a wide diversity of structures. nih.gov
Stereochemical Control: The generation of multiple chiral centers during the chain elongation and cyclization steps must be precisely controlled. researchgate.net
Synthetic strategies for complex polyketides like this compound often involve a convergent approach, where different complex fragments of the molecule (like the ABC and DEF ring systems) are synthesized separately and then coupled together in the later stages. gla.ac.ukethz.ch This approach allows for greater efficiency and flexibility. Reactions like the aldol condensation, Claisen condensation, and various pericyclic reactions are fundamental tools for constructing the polyketide backbone and effecting the necessary cyclizations. youtube.com
The formation of the six rings of this compound represents a significant synthetic hurdle. Different strategies have been developed to construct the ABC and DEF ring systems, often employing powerful annulation (ring-forming) reactions. bohrium.com
For the ABC-ring system , a 5/6/5 fused tricycle, successful approaches have utilized:
Diels-Alder Reaction: An intramolecular Diels-Alder reaction has been used to form the central B-ring, establishing key stereocenters in the process. nih.govnih.gov
Radical Cyclization: A samarium diiodide (SmI₂)-mediated reductive 5-exo-trig cyclization was employed to annulate the A-ring onto the pre-formed B-ring. nih.govresearchgate.net
Olefin Metathesis: Ring-closing metathesis was used to form the C-ring in one synthetic route. nih.gov
Michael Addition: An intramolecular Michael addition served as a key step to establish the tricyclic ring system stereoselectively in an alternative approach. nih.gov
The construction of the bridged DEF-ring system has also been a focus of synthetic efforts, with notable strategies including the aforementioned intramolecular Tsuji-Trost reaction. gla.ac.ukbohrium.com The complexity of this bridged system requires careful planning of bond disconnections and the use of robust cyclization methods to overcome the inherent ring strain.
| Ring System | Key Annulation Reaction | Description | Ref. |
| B-Ring | Intramolecular Diels-Alder | Forms the 6-membered ring via a [4+2] cycloaddition. | nih.govnih.gov |
| A-Ring | SmI₂-mediated Reductive Cyclization | Forms the 5-membered ring via a radical-based annulation. | nih.govresearchgate.net |
| C-Ring | Olefin Metathesis | Forms a 5-membered ring through a metal-catalyzed C=C bond formation. | nih.gov |
| ABC-Rings | Intramolecular Michael Addition | A conjugate addition reaction to close a ring and form the tricycle. | nih.gov |
| D/F-Rings | Intramolecular Tsuji-Trost | A palladium-catalyzed allylic substitution to form the bridged system. | bohrium.com |
Structural Modifications and Analog Design in Hexacyclinic Acid Research
Synthesis of Hexacyclinic Acid Derivatives for Mechanistic Probes
The synthesis of derivatives of this compound is crucial for creating molecular probes to investigate its biological targets and mechanisms. While the total synthesis of this compound itself has not yet been reported, research has focused on the synthesis of key structural fragments and derivatives to facilitate these studies. gla.ac.uk
One approach involves the synthesis of the A-B-C tricyclic core of this compound. acs.org A free-radical-5-exo-trig cyclization of chiral 3-silylhepta-1,6-dienes has been utilized to construct this portion of the molecule. acs.org This methodology allows for the creation of derivatives with modifications in this region to probe its role in biological interactions.
Another strategy has been the tandem intramolecular Michael-aldol reaction to construct the C-ring of this compound. acs.org By altering the reaction conditions, researchers can selectively obtain different stereoisomers, providing a set of probes to study the importance of specific stereochemistry for biological activity. acs.org
Furthermore, biotin-labeled probes of related complex natural products have been synthesized to aid in the identification of cellular binding partners and to unravel their mechanisms of action. nii.ac.jp A similar strategy could be applied to this compound, where a biotinylated derivative would allow for affinity-based purification of its protein targets.
These synthetic efforts provide essential tools for detailed mechanistic studies, enabling researchers to pinpoint the molecular interactions responsible for the biological effects of this compound.
Exploration of Structure-Activity Relationships (SAR) through Analog Synthesis in vitro (Focus on Molecular Interactions)
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. gardp.org In the context of this compound, the synthesis of various analogs allows for the systematic evaluation of how structural modifications impact its interactions with biological targets, such as TNF-α and IL-1β, which have been identified through network pharmacology and molecular docking simulations. researchgate.net
The goal of SAR studies is to identify the "pharmacophore," the key structural features of a molecule responsible for its biological action. oncodesign-services.com For this compound, this involves synthesizing analogs with modifications at various positions of its complex hexacyclic framework and assessing their in vitro activity.
While specific SAR data for a wide range of this compound analogs is still emerging due to the synthetic challenges, the principles of SAR are being applied to guide the design of new compounds with potentially enhanced activity or more favorable properties. oncodesign-services.com
Table 1: Key Molecular Interactions of this compound from Docking Studies researchgate.net
| Target Protein | Binding Energy (kcal/mol) |
| TNF-α | -8.62 |
| IL-1β | -8.76 |
This interactive table allows for sorting and filtering of the data.
The data from molecular docking simulations, as shown in the table above, provide a theoretical basis for the observed interactions and guide the design of new analogs for SAR studies. researchgate.net
Comparative Synthetic and Biological Studies with Related Compounds (e.g., FR182877)
The structural similarity between this compound and FR182877 has prompted comparative studies to understand their synthetic relationship and biological profiles. msu.eduresearchgate.net Both natural products share the same carbon skeleton and relative stereochemistry, with the primary difference being a carboxylic acid group in this compound versus a methyl group in FR182877 at the C4 position. gla.ac.uk
The total synthesis of FR182877 has been achieved by multiple research groups, providing valuable insights that can be applied to the synthesis of this compound. gla.ac.ukprinceton.edu These synthetic strategies often involve a key transannular Diels-Alder reaction cascade to construct the complex polycyclic core. msu.eduprinceton.edu Evans and Starr envisioned a unified synthetic strategy where a common macrocyclic intermediate could lead to either this compound or FR182877, depending on the selectivity of a crucial cycloaddition step. gla.ac.ukresearchgate.net
Nakada and colleagues synthesized the DEF tricycle of both (–)-FR182877 and this compound to evaluate their biological activity, highlighting the modularity of the synthetic approaches. gla.ac.uk
Table 2: Comparison of Key Features of this compound and FR182877
| Feature | This compound | FR182877 |
| Origin | Streptomyces cellulosae gla.ac.uk | Streptomyces sp. princeton.edu |
| Key Functional Group at C4 | Carboxylic Acid gla.ac.uk | Methyl Group gla.ac.uk |
| Reported Biological Activity | Cytotoxic gla.ac.uk | Cytotoxic princeton.edu |
| Total Synthesis Reported | No gla.ac.uk | Yes gla.ac.ukprinceton.edu |
This interactive table allows for sorting and filtering of the data.
These comparative studies are instrumental in leveraging the knowledge gained from the more extensively studied FR182877 to advance the research on this compound, particularly in terms of developing a total synthesis and further exploring its therapeutic potential.
Biological Activity and Molecular Mechanisms of Hexacyclinic Acid
In vitro Cytotoxic Activities Against Cancer Cell Lines
Early investigations into the biological profile of hexacyclinic acid identified its potential as an anticancer agent. researchgate.net Laboratory studies have demonstrated its ability to inhibit the growth of several human cancer cell lines. researchgate.net Specifically, its cytotoxic effects have been noted against cell lines derived from gastric, hepatocellular, and breast carcinomas, with growth inhibition (GI50) values recorded up to 14.0 µmol/L. researchgate.net
HM02 (Gastric Carcinoma) Cell Line Studies
This compound has shown cytotoxic activity against the human gastric carcinoma cell line, HM02. researchgate.net In vitro experiments have confirmed its ability to inhibit the growth of these cancer cells. researchgate.net
HEPG2 (Hepatocellular Carcinoma) Cell Line Studies
The compound has also been evaluated for its effects on the HEPG2 human hepatocellular carcinoma cell line. researchgate.net Research findings indicate that this compound possesses growth-inhibitory properties against these liver cancer cells. researchgate.net
MCF7 (Breast Carcinoma) Cell Line Studies
In studies involving the MCF-7 human breast carcinoma cell line, this compound demonstrated cytotoxic activity. researchgate.net These findings suggest a broad spectrum of potential anticancer activity for the compound. researchgate.net
Table 1: Reported In Vitro Cytotoxic Activity of this compound
| Cell Line | Cancer Type | Reported Activity |
|---|---|---|
| HM02 | Gastric Carcinoma | Growth inhibition (GI50) up to 14.0 µmol/L researchgate.net |
| HEPG2 | Hepatocellular Carcinoma | Growth inhibition (GI50) up to 14.0 µmol/L researchgate.net |
Computational Approaches for Mechanism of Action Prediction
To better understand the molecular basis for the observed biological activities of this compound, computational methods such as network pharmacology and molecular docking have been employed. researchgate.netresearchgate.netunram.ac.idresearcher.life These approaches help to predict potential protein targets and signaling pathways through which the compound may exert its effects. researchgate.netunram.ac.id
Network Pharmacology Analysis for Target and Pathway Identification
Network pharmacology analysis has been utilized to investigate the pharmacological potential of this compound. researchgate.netresearchgate.netunram.ac.id In one such study, 183 unique target genes for the compound were identified. researchgate.net Further analysis of these targets through protein-protein interaction (PPI) networks and pathway enrichment pointed towards osteoarthritis as a potential therapeutic area. unram.ac.idresearcher.life The most significantly identified KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway was the IL-17 signaling pathway. researchgate.netunram.ac.id Within this pathway, tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) were identified as key molecular targets. researchgate.netunram.ac.idresearchgate.net
Molecular Docking Simulations for Protein-Ligand Interactions
To validate the predictions from network pharmacology, molecular docking simulations were performed. researchgate.netresearchgate.netunram.ac.id These simulations model the interaction between a ligand (this compound) and a protein target to predict binding affinity and stability. unram.ac.id The results corroborated the findings from the network analysis, showing favorable binding energies between this compound and the identified inflammatory mediators. researchgate.netunram.ac.idresearcher.life Specifically, the simulations revealed a strong binding affinity for TNF-α and IL-1β. researchgate.netresearchgate.net
Table 2: Molecular Docking Simulation Results for this compound
| Protein Target | Predicted Binding Energy (kcal/mol) | Associated Pathway |
|---|---|---|
| TNF-α | -8.62 researchgate.netunram.ac.idresearchgate.net | IL-17 Signaling Pathway researchgate.netunram.ac.id |
Prediction of Binding Affinities to Key Inflammatory Mediators (e.g., TNF-α, IL-1β)
Molecular docking simulations have been employed to predict the binding affinities of this compound with crucial pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). researchgate.netresearchgate.net These studies revealed favorable binding energies, suggesting a strong potential for interaction. Specifically, the binding energy between this compound and TNF-α was calculated to be -8.62 kcal/mol, while the affinity for IL-1β was even stronger at -8.76 kcal/mol. researchgate.netresearchgate.netunram.ac.id These strong binding affinities indicate that this compound may effectively target these key mediators of inflammation. researchgate.netresearchgate.net
Table 1: Predicted Binding Affinities of this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|
| TNF-α | -8.62 researchgate.netresearchgate.netunram.ac.id |
| IL-1β | -8.76 researchgate.netresearchgate.netunram.ac.id |
Predicted Modulation of Cellular Signaling Pathways (e.g., IL-17 Signaling Pathway)
Network pharmacology analyses have predicted that this compound may exert its effects by modulating specific cellular signaling pathways. researchgate.netresearchgate.net The Interleukin-17 (IL-17) signaling pathway has been identified as the most significant pathway potentially regulated by this compound. researchgate.netresearchgate.netunram.ac.id This pathway is known to play a critical role in the progression of various inflammatory diseases. researcher.life The predicted modulation of the IL-17 signaling pathway by this compound is thought to occur through its interaction with key downstream targets, including TNF-α and IL-1β. researchgate.netresearchgate.net By targeting these central inflammatory mediators, this compound may interrupt the inflammatory cascade initiated by the IL-17 pathway. researchgate.net
Identification of Potential Pharmacological Targets via in silico Screening
Through comprehensive in silico screening, which includes network pharmacology and molecular docking, key molecular targets for this compound have been identified. researchgate.netresearchgate.net These computational methods predict that TNF-α and IL-1β are primary pharmacological targets of this compound. researchgate.netresearchgate.netunram.ac.id The identification of these pro-inflammatory cytokines as core targets suggests a multi-faceted mechanism of action for the compound. researchgate.net These in silico findings provide a strong basis for further experimental validation to confirm the therapeutic potential of this compound. unram.ac.id
Preclinical Pharmacological Investigations (Cellular and Biochemical Studies)
While extensive in vivo preclinical data is not yet available, the existing research on this compound has primarily focused on its cytotoxic activities. researchgate.net However, recent computational studies have laid the groundwork for future preclinical pharmacological investigations. researcher.liferesearcher.life The predictions from network pharmacology and molecular docking simulations strongly suggest the need for cellular and biochemical assays to validate the anti-inflammatory effects of this compound. unram.ac.id These future studies would aim to confirm the predicted interactions with TNF-α and IL-1β and the modulation of the IL-17 signaling pathway in a laboratory setting. researchgate.netresearchgate.net
Advanced Analytical and Computational Methodologies in Hexacyclinic Acid Research
Advanced Spectroscopic Techniques for Characterization of Synthetic Intermediates and Final Products
The structural determination of hexacyclinic acid and its synthetic intermediates relies heavily on a combination of sophisticated spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is indispensable for delineating the complex stereochemistry and connectivity of the molecule.
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide initial but crucial data on the chemical environment of protons and carbons within the molecule. For instance, ¹H-NMR data for this compound methyl ester reveals characteristic signals corresponding to its various protons, such as singlets for methyl groups and multiplets for methine and methylene (B1212753) protons within the ring systems. wiley-vch.de
Two-dimensional (2D) NMR experiments are pivotal in assembling the complete structural puzzle. These include:
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to trace the connectivity of adjacent protons. wiley-vch.de
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for linking different fragments of the molecule.
The absolute configuration of this compound was definitively established using Mosher's ester methodology, a specialized NMR technique that involves derivatizing the molecule with a chiral reagent and analyzing the resulting changes in the ¹H NMR spectrum. gla.ac.uk
Infrared (IR) spectroscopy complements NMR data by identifying key functional groups present in the molecule, such as hydroxyl (O-H), carbonyl (C=O), and carbon-carbon double bonds (C=C). Ultraviolet-Visible (UV-Vis) spectroscopy is also employed to study the electronic transitions within the molecule, which can be correlated with the presence of chromophores like conjugated systems. eucalyptus.com.br
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| 24-H₃ | 1.05 | s | |
| 23-H₃ | 1.13 | d | 6.9 |
| 26-H₃ | 1.18 | d | 6.5 |
| 22-Hₐ | 1.53 | dmc | 15.5 |
| 9-Hₐ, 22-Hₑ | 1.59-1.68 | m | |
| 21-Hₐ | 1.72 | m | |
| 21-Hₑ | 1.92 | ddd | 14.0, 14.0, 3.5 |
| 28-H₃, 8-H, 10-H | 2.02-2.10 | m | |
| 4-H | 2.25 | dq | 6.9, 3.5 |
| 15-H | 2.36 | m | |
| 17-H, 18-H | 2.49 | mc | |
| 9-Hₑ | 2.55 | ddd | 11.5, 6.5, 6.5 |
| 13-H | 3.05 | m | |
| 19-H | 3.21 | dd | 11.5, 10.5 |
| OCH₃ | 3.58 | s | |
| 20-H | 3.99 | s | |
| 16-H | 4.15 | m | |
| 3-H | 4.42 | dd | 6.6, 3.5 |
| 14-H | 4.98 | m | |
| 12-H | 7.05 | dd | 2.5, 2.5 |
Chromatographic Methods for Natural Product Isolation, Purification, and Analysis
The journey from a crude extract of Streptomyces cellulosae to pure this compound involves a series of sophisticated chromatographic separations. capes.gov.brwiley-vch.de These methods are essential for isolating the target compound from a complex mixture of other metabolites.
Flash column chromatography is often the initial purification step, utilizing silica (B1680970) gel as the stationary phase and a gradient of solvents, such as ethyl acetate (B1210297) and cyclohexane, to separate compounds based on their polarity. gla.ac.ukwiley-vch.de For more challenging separations, especially of isomers or closely related compounds, argentation chromatography (silver nitrate (B79036) chromatography) has been employed. uq.edu.au This technique is particularly effective for separating unsaturated compounds by exploiting the reversible interaction between the pi-electrons of double bonds and silver ions. uq.edu.au
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification and for assessing the purity of this compound. usbio.netadipogen.com A purity of ≥98% is often reported for commercially available standards, as determined by HPLC. usbio.netadipogen.com
Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of reactions and to identify the fractions containing the desired compound during column chromatography. whiterose.ac.uk
| Technique | Stationary Phase | Mobile Phase/Eluent | Application |
|---|---|---|---|
| Flash Column Chromatography | Silica Gel | Ethyl acetate/Cyclohexane gradients | Initial purification of synthetic intermediates. gla.ac.uk |
| Sephadex LH-20 Chromatography | Sephadex LH-20 | Acetone | Purification of this compound methyl ester. wiley-vch.de |
| High-Performance Liquid Chromatography (HPLC) | Reverse-phase (e.g., C18) | Methanol/Water or Acetonitrile/Water gradients | Final purification and purity analysis. usbio.netadipogen.com |
| Argentation Chromatography (SNIS) | Silver Nitrate Impregnated Silica | Hexane/Dichloromethane | Separation of unsaturated isomers. uq.edu.au |
High-Resolution Mass Spectrometry in Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the structural confirmation of this compound, providing an exact measurement of its molecular weight and, consequently, its elemental composition. Techniques such as Electrospray Ionization (ESI) and Desorption Chemical Ionization (DCI) are commonly used. wiley-vch.denih.gov
For this compound (C₂₆H₃₄O₉), the expected monoisotopic mass is 490.2203. HRMS analysis can confirm this with high accuracy, typically within a few parts per million (ppm). For example, DCI-MS analysis of the methyl ester of this compound showed a prominent ion at m/z = 522, corresponding to the ammoniated molecule ([M+NH₄]⁺). wiley-vch.de
Tandem Mass Spectrometry (MS/MS) provides further structural insights by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern is like a molecular fingerprint, offering clues about the connectivity of the molecule. For this compound, LC-MS/MS experiments have been conducted with a precursor m/z of 489.2126 ([M-H]⁻). nih.gov The resulting fragmentation patterns at different collision energies provide valuable data for structural elucidation. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₆H₃₄O₉ | nih.gov |
| Molecular Weight | 490.6 g/mol | usbio.netadipogen.com |
| Precursor Ion (LC-MS/MS, negative mode) | [M-H]⁻ | nih.gov |
| Precursor m/z | 489.2126 | nih.gov |
| Mass Spectrometry Instrument | Agilent 6530 Q-TOF | nih.gov |
Advanced Computational Chemistry for Conformational Analysis and Reactivity Prediction
Computational chemistry has emerged as a powerful tool in this compound research, offering insights that are often difficult to obtain through experimental methods alone.
Molecular Dynamics Simulations for Ligand-Target Complex Stability
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound when interacting with potential biological targets. unram.ac.id Recent studies have used MD simulations to investigate the stability of this compound complexed with proteins implicated in osteoarthritis, such as TNF-α and IL-1β. unram.ac.idresearchgate.net These simulations, often run over nanosecond timescales, can predict the stability of the ligand-protein complex and identify key interactions that contribute to binding affinity. unram.ac.id
Quantum Mechanical Calculations for Reaction Pathway Analysis
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. rsc.orgunige.ch In the context of this compound, QM calculations can be used to:
Predict NMR chemical shifts, which can aid in the structural assignment of complex molecules. nih.gov
Analyze reaction mechanisms and transition states in the total synthesis of this compound, helping to rationalize observed stereochemical outcomes.
Calculate vibrational frequencies to aid in the interpretation of IR and Raman spectra. scirp.org
Cheminformatics and Bioinformatics Tools for Drug Discovery Insights
Cheminformatics and bioinformatics play a crucial role in modern drug discovery, and their application to this compound research is growing. researchgate.netnih.gov
Target Prediction: Web-based servers like SuperPred and SwissTargetPrediction utilize the structure of this compound to predict its potential protein targets in the human body. researchgate.netunram.ac.id This approach has identified potential targets involved in inflammatory pathways, such as the IL-17 signaling pathway. unram.ac.idresearchgate.net
Network Pharmacology: This approach constructs interaction networks between the compound, its predicted targets, and associated diseases. unram.ac.idresearchgate.net For this compound, network pharmacology has suggested a potential role in managing osteoarthritis by modulating inflammatory mediators. unram.ac.idresearchgate.net
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. unram.ac.id Docking studies with this compound have shown favorable binding energies with targets like TNF-α and IL-1β, corroborating the findings from network pharmacology. unram.ac.idresearchgate.net
ADMET Prediction: Cheminformatics tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. researchgate.net In silico analysis of this compound has been performed to evaluate its drug-likeness based on criteria such as Lipinski's rule of five. researchgate.net
Future Perspectives and Research Challenges in Hexacyclinic Acid Chemistry and Biology
Strategies for the Completion of Total Synthesis of Hexacyclinic Acid
To date, a total synthesis of this compound has not been reported, making it a prominent target for synthetic organic chemists. gla.ac.ukgla.ac.uk The molecule's complex structure, with 14 stereocenters, a δ-lactone, and a cyclic hemiketal, requires highly strategic and innovative synthetic approaches. gla.ac.ukacs.org
Future strategies will likely build upon the significant progress already made in synthesizing key fragments of the molecule, namely the ABC- and DEF-ring systems. Several research groups have reported successful constructions of these intricate substructures. clarkegroupchem.orgacs.orgresearchgate.netthieme-connect.com
Key challenges to overcome in completing the total synthesis include:
Stereocontrolled fragment coupling: Devising a strategy to connect the highly functionalized ABC and DEF fragments while maintaining precise control over the newly formed stereocenters at the junction.
Macrocyclization and late-stage functionalization: Effecting the challenging ring closures to form the complete hexacyclic core and introducing the remaining functional groups in the final stages of the synthesis. gla.ac.uk
Development of novel synthetic methodologies: The unique structural motifs of this compound may necessitate the invention of new chemical reactions and strategies to achieve the desired transformations efficiently and selectively. acs.org
Successful total synthesis will not only be a landmark achievement in natural product synthesis but will also provide access to larger quantities of this compound and its analogues for in-depth biological evaluation.
Comprehensive Elucidation of the Biosynthetic Pathway and Enzyme Characterization
Understanding how Streptomyces cellulosae constructs this compound is a fundamental scientific question with practical implications for its production. gla.ac.uk Initial 13C labeling experiments have revealed that the carbon skeleton is assembled from seven acetate (B1210297) and four propionate (B1217596) units, confirming its polyketide origin. gla.ac.ukacs.org
However, the detailed enzymatic steps involved in its biosynthesis remain largely unknown. Future research will need to focus on:
Identifying and characterizing the polyketide synthase (PKS) gene cluster: This will involve genomic sequencing of S. cellulosae and bioinformatic analysis to locate the genes responsible for this compound production.
In vitro reconstitution of the biosynthetic pathway: Expressing the identified enzymes in a heterologous host and studying their individual functions to piece together the entire assembly line.
Investigating the proposed vinylogous Prins reaction: Feeding experiments suggest an unusual vinylogous Prins reaction may be involved in forming the tetrahydropyran (B127337) ring, a departure from the hetero-Diels-Alder reaction seen in the biosynthesis of the related compound (-)-FR182877. acs.org Further experiments are needed to confirm this hypothesis.
A complete understanding of the biosynthesis could enable the bio-engineering of the pathway to produce novel analogues of this compound with potentially improved properties.
Experimental Validation of Predicted Molecular Targets and Mechanisms in vitro
Preliminary studies have shown that this compound possesses cytotoxic activities against several cancer cell lines, including gastric (HM02), hepatocellular (HEPG2), and breast (MCF7) carcinomas. gla.ac.ukresearchgate.net More recent computational studies, employing network pharmacology and molecular docking, have predicted that this compound may have therapeutic potential for osteoarthritis by modulating the IL-17 signaling pathway. researchgate.netresearcher.lifeunram.ac.id These in silico analyses identified Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) as key molecular targets, with predicted favorable binding affinities. researchgate.netunram.ac.id
The critical next step is the experimental validation of these computational predictions. This will require:
In vitro binding assays: To confirm direct interaction between this compound and the predicted protein targets (TNF-α and IL-1β).
Enzyme inhibition and cell-based assays: To measure the functional effect of this compound on the activity of these targets and the downstream signaling pathways in relevant cell models of osteoarthritis and cancer. researchgate.net
Confirmation of microtubule disruption: A truncated analogue of the DEF ring system of this compound was shown to inhibit bipolar spindle formation by disrupting microtubule dynamics, similar to the action of paclitaxel. thieme-connect.com It is crucial to determine if the parent natural product shares this mechanism.
These experimental validations are essential to confirm the predicted mechanisms of action and to provide a solid foundation for further preclinical development. researchgate.net
Development of Novel Synthetic Methodologies Inspired by this compound's Structure
The pursuit of complex natural product synthesis has historically driven the development of new and powerful chemical reactions. The intricate and unique architecture of this compound is poised to continue this tradition. acs.org
Several innovative synthetic strategies have already emerged from research directed at this molecule:
Transannular iodocyclization: A key reaction used in the synthesis of the DEF-ring system. acs.orgresearchgate.net
Intramolecular Michael addition: Utilized to stereoselectively establish the ABC-ring system. acs.orgresearchgate.net
Intramolecular Tsuji-Trost reaction: An original approach for forming the D and F rings simultaneously. thieme-connect.com
Future research in this area will likely focus on:
Catalytic and enantioselective methods: Developing more efficient and elegant ways to construct the chiral centers of the molecule.
Cascade reactions: Designing multi-step transformations that can rapidly build molecular complexity from simple starting materials, inspired by the biosynthetic pathway.
Strategies for constructing bridged ring systems: The challenging bridged tricycle of the DEF-ring system will continue to inspire new approaches to the synthesis of such motifs, which are found in many other natural products.
The novel synthetic methods developed in the context of this compound will undoubtedly find broader application in the synthesis of other complex molecules.
Exploration of Broader Biological Activities and Preclinical Therapeutic Potential
While initial research has focused on the cytotoxic and predicted anti-inflammatory properties of this compound, its full pharmacological profile remains largely unexplored. researchgate.net The complexity of its structure suggests the potential for a wider range of biological activities.
Future avenues of investigation should include:
Broad-spectrum biological screening: Testing this compound against a diverse array of biological targets and disease models, including those for infectious diseases, neurodegenerative disorders, and metabolic conditions.
Preclinical evaluation in animal models: Should in vitro studies confirm its efficacy against osteoarthritis or specific cancers, the next step would be to assess its therapeutic potential and safety in relevant animal models. researchgate.netnih.gov
Structure-activity relationship (SAR) studies: Once a total synthesis is achieved, the production of various analogues will allow for a systematic exploration of how modifications to the chemical structure affect its biological activity. This will be crucial for optimizing its potency and selectivity.
The exploration of this compound's broader biological activities holds the promise of uncovering new therapeutic applications for this unique natural product. researchgate.net
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the core scaffold of hexacyclinic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis of this compound relies on intramolecular Pd(0)-mediated π-allyl substitutions and transannular iodocyclizations to establish its polycyclic framework . For example, Clarke et al. (2003) utilized acetyl hypoiodite to induce iodocyclization, achieving regioselective ring closure. Stereochemical control during cyclization is influenced by minimizing allylic 1,3-strain in transition states, as observed in the D-mannose-derived intermediates . Researchers should optimize solvent polarity, temperature, and catalyst loading to mitigate side reactions.
Q. How can researchers design reproducible experiments for studying this compound’s bioactivity, and what parameters are critical for assay validation?
- Methodological Answer : Experimental design should include:
- Enzyme Source : Specify the origin (e.g., microbial vs. mammalian enzymes) and purity.
- Acid Compatibility : Use buffered systems (e.g., phosphate buffers) to maintain pH stability during enzymatic assays, as acidic conditions may denature proteins .
- Controls : Include positive (e.g., known enzyme inhibitors) and negative (solvent-only) controls.
Reproducibility requires detailed protocols for compound dissolution, incubation times, and spectrophotometric data collection (e.g., UV-Vis at λmax 340 nm for NADH-dependent assays) .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound derivatives?
- Methodological Answer :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm regiochemistry and stereochemistry (e.g., coupling constants for axial vs. equatorial protons) .
- HRMS : High-resolution mass spectrometry for molecular formula validation.
- HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) to assess purity (>95% by area normalization) .
Q. How should researchers address contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, incubation time). To resolve contradictions:
- Conduct dose-response curves (IC50 values) across multiple models (e.g., cancer vs. non-cancer cells).
- Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects) .
Advanced Research Questions
Q. What strategies overcome low yields in late-stage functionalization of this compound’s DEF-ring system?
- Methodological Answer : Low yields in DEF-ring synthesis (e.g., dethioacetalization steps) can be mitigated by:
- Alternative Reagents : Replace PIFA (phenyliodine bis(trifluoroacetate)) with MeI/Ag2CO3 to avoid hydrolysis side reactions .
- Microwave-Assisted Synthesis : Enhance Claisen rearrangement efficiency (e.g., 100°C, 20 min, 300 W) to improve stereoselectivity and reduce decomposition .
Q. How do computational models predict this compound’s conformational dynamics, and how do these align with experimental data?
- Methodological Answer : DFT (density functional theory) calculations at the B3LYP/6-31G(d) level can simulate transition states for cyclization steps. Compare computed NMR chemical shifts (e.g., C1 and C2 carbons) with experimental data to validate models. Discrepancies may indicate solvent effects or unaccounted steric interactions .
Q. What interdisciplinary approaches integrate synthetic chemistry and systems biology to elucidate this compound’s mode of action?
- Methodological Answer :
- Chemoproteomics : Use clickable this compound probes to identify cellular targets via LC-MS/MS.
- CRISPR Screening : Genome-wide knockout libraries to pinpoint resistance genes, linking chemical structure to biological pathways .
Q. How can researchers optimize enantioselective synthesis of this compound analogs using asymmetric catalysis?
- Methodological Answer : Chiral phosphine ligands (e.g., BINAP) with Pd(0) catalysts can induce enantioselectivity in allylic substitutions. Monitor ee (enantiomeric excess) via chiral HPLC (Chiralpak AD-H column, hexane/iPrOH 90:10). Recent work by Landais (2005) achieved >90% ee using DIBAL-H for stereocontrol during aldehyde reductions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
